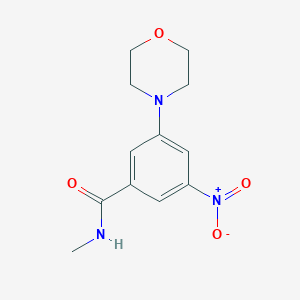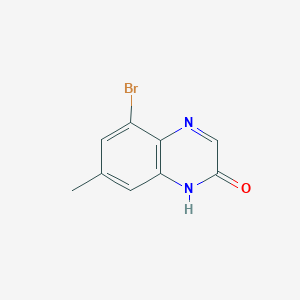
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product output.
Analyse Chemischer Reaktionen
Types of Reactions
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: Similar structure but with different substituents on the phenyl ring.
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring but with a different core structure.
Uniqueness
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide is unique due to its combination of a nitro group, morpholine ring, and phenyl group attached to a benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C18H19N3O4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-6-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-6-2-1-3-7-15)17-14(5-4-8-16(17)21(23)24)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
InChI-Schlüssel |
UGTRVMAQBPWFBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
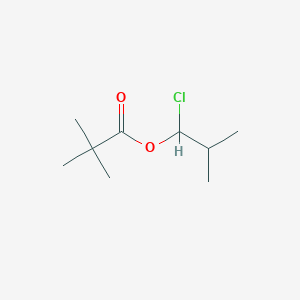
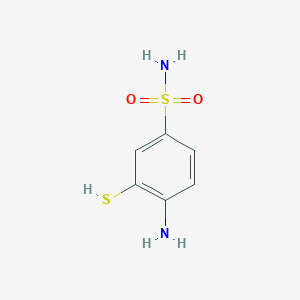
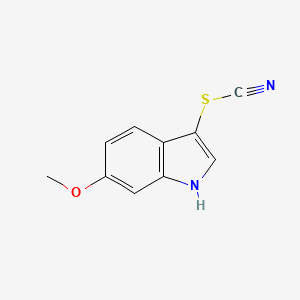
![1-[4-(2-Azidoethyl)phenyl]ethan-1-one](/img/structure/B8563640.png)

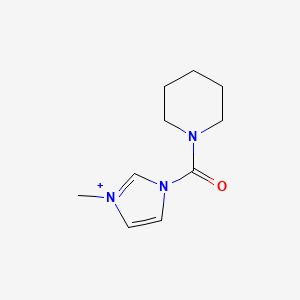
![tert-Butyl N-(cyclopropylmethyl)-N-[(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl]carbamate](/img/structure/B8563654.png)
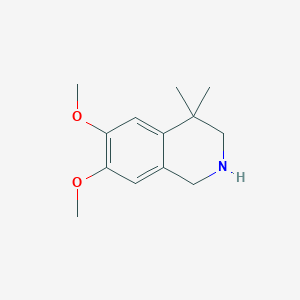

![(2S,4S)-1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8563688.png)
